

AC915 Accelerometer: A Technical Guide to Low-Frequency Vibration Sensing for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the **AC915** accelerometer, with a specific focus on its sensitivity and performance specifications relevant to low-frequency vibration analysis. The data and methodologies presented herein are intended to assist researchers in integrating this sensor into their experimental protocols where precise and reliable vibration measurement is critical.

Core Specifications of the AC915 Accelerometer

The **AC915** is a robust, intrinsically safe accelerometer designed for a variety of industrial and research applications. Its specifications make it a suitable candidate for monitoring low-frequency vibrations in sensitive equipment and experimental setups.

Performance Characteristics

A summary of the key performance specifications of the **AC915** is provided in the table below. This data is essential for understanding the operational limits and capabilities of the sensor.

Specification	Value	Notes
Sensitivity ($\pm 10\%$)	100 mV/g	Measured at 100 Hz [1] [2]
Frequency Response ($\pm 3\text{dB}$)	0.5 Hz - 15 kHz (30 - 900,000 CPM)	[2]
Frequency Response ($\pm 10\%$)	1.0 Hz - 10 kHz (60 - 600,000 CPM)	[2]
Dynamic Range	± 50 g, peak	[2]
Resonant Frequency	23 kHz (1,380,000 CPM)	[2]
Spectral Noise @ 10 Hz	30 $\mu\text{g}/\sqrt{\text{Hz}}$	[2]
Spectral Noise @ 100 Hz	19 $\mu\text{g}/\sqrt{\text{Hz}}$	[2]
Spectral Noise @ 1000 Hz	15 $\mu\text{g}/\sqrt{\text{Hz}}$	[2]

Electrical Specifications

The electrical characteristics of the **AC915** are detailed in the following table. Proper electrical integration is crucial for achieving optimal signal-to-noise ratio and measurement accuracy.

Specification	Value
Voltage Source (IEPE)	18-28 VDC [2]
Constant Current Excitation	2-10 mA [2]
Settling Time	< 3 Seconds [2]
Output Impedance	< 100 ohm [2]
Bias Output Voltage	10-14 VDC [2]
Case Isolation	>10 ⁸ ohm [2]

Environmental and Physical Specifications

The mechanical and environmental tolerances of the **AC915** are outlined below. These specifications are critical for ensuring the longevity and reliability of the sensor in various

experimental environments.

Specification	Value
Temperature Range	-40 to 121°C (-40 to 250°F) [2] [3]
Maximum Shock Protection	5,000 g, peak [2]
Sealing	IP68, Hermetic [2]
Weight	91 grams (3.2 oz) [2]
Case Material	316L Stainless Steel [2]
Mounting	1/4-28 Stud [2]
Mounting Torque	2.7 to 6.8 Nm (2 to 5 ft. lbs.) [2]

Experimental Protocols for Performance Verification

While the manufacturer provides detailed specifications, independent verification of sensor performance is often a critical step in rigorous scientific research. The following sections outline generalized experimental protocols for key performance parameters of the **AC915**, based on established industry standards such as ISO 16063-21.

Sensitivity Calibration (Comparison to a Reference Transducer)

This protocol describes a method for calibrating the sensitivity of the **AC915** by comparing it to a traceable reference accelerometer.

Objective: To determine the precise sensitivity of the **AC915** at a reference frequency (e.g., 100 Hz).

Materials:

- **AC915** accelerometer (Device Under Test - DUT)
- Traceable reference accelerometer with a known calibration

- Vibration exciter (shaker) capable of producing a stable sinusoidal motion
- Signal generator
- Power supply/signal conditioner for both accelerometers
- High-resolution data acquisition system (DAQ)
- Mounting hardware (e.g., back-to-back calibration fixture)

Procedure:

- Securely mount the reference accelerometer and the **AC915** to the vibration exciter using a back-to-back fixture. This ensures that both sensors experience the same motion.
- Connect both accelerometers to their respective power supplies/signal conditioners.
- Connect the outputs of the signal conditioners to the data acquisition system.
- Set the signal generator to produce a sinusoidal waveform at the reference frequency (100 Hz) and a suitable amplitude.
- Drive the vibration exciter with the signal from the signal generator.
- Simultaneously record the output voltage from both the reference accelerometer and the **AC915**.
- Calculate the sensitivity of the **AC915** using the following formula: $\text{Sensitivity}_{\text{DUT}} = (\text{Voltage}_{\text{DUT}} / \text{Voltage}_{\text{Reference}}) * \text{Sensitivity}_{\text{Reference}}$
- Repeat the measurement multiple times to ensure repeatability and calculate the average sensitivity.

Frequency Response Measurement

This protocol outlines a method for determining the frequency response of the **AC915** across its operational range.

Objective: To characterize the sensitivity of the **AC915** as a function of frequency.

Materials:

- Same as for Sensitivity Calibration.

Procedure:

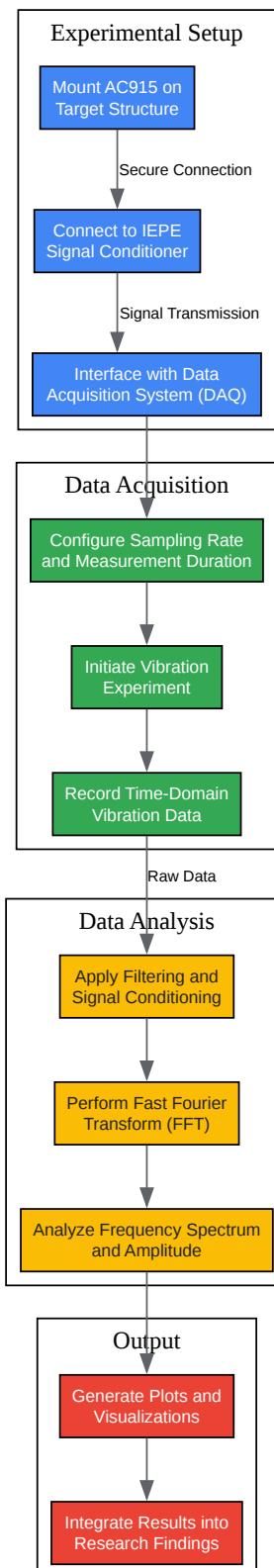
- Follow steps 1-3 of the Sensitivity Calibration protocol.
- Set the signal generator to the starting frequency of the desired range (e.g., 0.5 Hz).
- Drive the vibration exciter and record the output voltages from both accelerometers.
- Increment the frequency of the signal generator in discrete steps (e.g., 1 Hz, 10 Hz, 100 Hz increments depending on the frequency range) across the desired measurement range (e.g., 0.5 Hz to 15 kHz). At each step, record the output voltages.
- For each frequency step, calculate the sensitivity of the **AC915** as described in the Sensitivity Calibration protocol.
- Plot the calculated sensitivity (often normalized to the sensitivity at the reference frequency) as a function of frequency to obtain the frequency response curve.

Noise Spectral Density Measurement

This protocol describes a method for measuring the noise floor of the **AC915**.

Objective: To determine the noise characteristics of the **AC915** in the absence of external vibration.

Materials:


- **AC915** accelerometer
- Power supply/signal conditioner
- High-resolution data acquisition system with FFT analysis capabilities
- Vibrationally isolated and electrically shielded environment (e.g., a heavy, damped block in a Faraday cage).

Procedure:

- Mount the **AC915** in the vibrationally isolated and electrically shielded environment.
- Connect the accelerometer to the power supply/signal conditioner and the data acquisition system.
- Record the output signal of the **AC915** for a sufficient duration to ensure a statistically significant sample.
- Perform a Fast Fourier Transform (FFT) on the recorded time-domain data to obtain the power spectral density (PSD).
- Convert the PSD to an amplitude spectral density and express the noise in terms of $\mu\text{g}/\sqrt{\text{Hz}}$.
- Analyze the noise spectral density at specific frequencies of interest (e.g., 10 Hz, 100 Hz, 1000 Hz).

Experimental Workflow and Logical Relationships

The successful integration of the **AC915** into a research workflow requires a systematic approach from sensor installation to data analysis. The following diagram illustrates a typical experimental workflow for low-frequency vibration measurement.

[Click to download full resolution via product page](#)

Caption: A typical workflow for acquiring and analyzing low-frequency vibration data using the **AC915** accelerometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- To cite this document: BenchChem. [AC915 Accelerometer: A Technical Guide to Low-Frequency Vibration Sensing for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555702#ac915-sensitivity-specifications-for-low-frequency-vibrations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com